molecular formula C15H19NO4 B12832662 trans-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

trans-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Cat. No.: B12832662
M. Wt: 277.31 g/mol
InChI Key: VOUOTBJQQLQSCY-STQMWFEESA-N
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Description

trans-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate: is an organic compound with the molecular formula C15H19NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester functional groups at the 2 and 5 positions, as well as a benzyl group at the nitrogen atom

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

dimethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate

InChI

InChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1

InChI Key

VOUOTBJQQLQSCY-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Esterification: The ester groups at the 2 and 5 positions can be introduced through esterification reactions using appropriate carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently

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